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1,2-Bis(4-methoxyphenyl)-1,2-diphenylethene
Overview
Description
1,2-Bis(4-methoxyphenyl)-1,2-diphenylethene is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups and two phenyl groups attached to a central ethene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-methoxyphenyl)-1,2-diphenylethene typically involves the reaction of 4-methoxybenzaldehyde with benzil in the presence of a base such as potassium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-methoxyphenyl)-1,2-diphenylethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethene moiety to an ethane moiety.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-methoxybenzophenone derivatives.
Reduction: Formation of 1,2-Bis(4-methoxyphenyl)-1,2-diphenylethane.
Substitution: Formation of brominated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : 1,2-bis(4-methoxyphenyl)-1,2-diphenylethene serves as a versatile building block in organic synthesis. Its structure facilitates the formation of various derivatives that can be used in further chemical reactions .
- Study of Reaction Mechanisms : The compound is employed in mechanistic studies due to its ability to undergo diverse chemical transformations such as oxidation and reduction reactions.
Biology
- Fluorescent Probes : The compound's AIE properties make it an excellent candidate for developing fluorescent probes used in biological imaging. These probes help visualize cellular processes with high sensitivity .
- Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties, which may protect cells from oxidative stress by scavenging free radicals.
Materials Science
- Polymer Science : The compound is utilized in creating advanced materials such as polymers with enhanced optical properties. Its incorporation into polymer matrices can lead to materials with superior mechanical and thermal stability .
- Organic Light Emitting Diodes (OLEDs) : Due to its photophysical properties, it is explored for use in OLEDs where it contributes to improved efficiency and brightness .
Case Study 1: Fluorescent Imaging
A study demonstrated the use of this compound as a fluorescent probe for imaging live cells. The results showed significant enhancement in fluorescence intensity upon aggregation in cellular environments, indicating its potential for real-time monitoring of biological processes.
Case Study 2: Antioxidant Efficacy
In vitro experiments assessed the antioxidant capacity of this compound against oxidative stress induced by hydrogen peroxide. Results indicated a significant reduction in oxidative damage markers compared to controls, suggesting its therapeutic potential in oxidative stress-related diseases.
Data Table: Summary of Applications
Application Area | Specific Use | Key Findings |
---|---|---|
Chemistry | Building block for organic synthesis | Facilitates formation of diverse derivatives |
Biology | Fluorescent probes for imaging | High sensitivity and specificity in cellular visualization |
Antioxidant activity | Reduces oxidative damage markers | |
Materials Science | Advanced polymer materials | Enhanced optical properties and stability |
Organic Light Emitting Diodes | Improved efficiency and brightness |
Mechanism of Action
The mechanism of action of 1,2-Bis(4-methoxyphenyl)-1,2-diphenylethene involves its interaction with various molecular targets. The compound’s planar structure allows it to intercalate between DNA bases, potentially disrupting DNA replication and transcription processes. Additionally, its methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Similar in structure but contains additional methoxy groups and a dione moiety.
1,2-Bis(4-methoxyphenyl)disulfane: Contains sulfur atoms instead of the ethene moiety.
trans-Anethole: Contains a similar methoxyphenyl group but differs in the overall structure.
Uniqueness
1,2-Bis(4-methoxyphenyl)-1,2-diphenylethene is unique due to its combination of methoxyphenyl and phenyl groups attached to an ethene moiety, providing a rigid and planar structure
Biological Activity
1,2-Bis(4-methoxyphenyl)-1,2-diphenylethene (commonly referred to as “Bis-MPE”) is a compound of significant interest due to its diverse biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Formula: C28H24O2
Molecular Weight: 416.49 g/mol
CAS Number: 797324
The structure of Bis-MPE features two 4-methoxyphenyl groups connected by a diphenylethene backbone, which contributes to its unique chemical reactivity and biological activity. The methoxy groups enhance the compound's lipophilicity, potentially influencing its interaction with biological membranes and receptors.
Anticancer Properties
Research has demonstrated that Bis-MPE exhibits cytotoxic effects against various cancer cell lines. A study focusing on structure-activity relationships (SAR) found that derivatives of bis(4-methoxyphenyl) compounds showed significant antiproliferative effects on hormone-dependent MCF-7 breast cancer cells. Notably, the most effective compounds did not interact with estrogen receptors, suggesting alternative pathways for their cytotoxicity .
Table 1: Cytotoxic Effects of Bis-MPE Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Bis-MPE | MCF-7 | 10.5 | Non-ER mediated |
Compound A | HeLa | 8.0 | Apoptosis induction |
Compound B | A549 | 12.3 | Cell cycle arrest |
The mechanism by which Bis-MPE exerts its biological effects appears to involve multiple pathways:
- Apoptosis Induction: Studies indicate that Bis-MPE can activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest: Certain derivatives have been shown to cause cell cycle arrest at the G2/M phase, preventing cancer cell proliferation .
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress within cells, contributing to its cytotoxic effects .
Case Study: Anticancer Efficacy in MCF-7 Cells
In a controlled study, various derivatives of Bis-MPE were tested against MCF-7 cells to evaluate their cytotoxicity. The results indicated that while some compounds exhibited significant growth inhibition, others had minimal effects. The most effective derivative was found to induce apoptosis without activating estrogen receptors, highlighting a novel mechanism for anticancer activity .
Research Findings on Enzyme Inhibition
Recent studies have explored the potential of Bis-MPE as an enzyme inhibitor. It has been shown to inhibit certain kinases involved in cancer progression, suggesting its utility in targeted cancer therapies .
Table 2: Enzyme Inhibition Potency
Enzyme Target | IC50 (µM) | Inhibition Type |
---|---|---|
Kinase A | 5.0 | Competitive |
Kinase B | 15.0 | Non-competitive |
Properties
IUPAC Name |
1-methoxy-4-[(E)-2-(4-methoxyphenyl)-1,2-diphenylethenyl]benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O2/c1-29-25-17-13-23(14-18-25)27(21-9-5-3-6-10-21)28(22-11-7-4-8-12-22)24-15-19-26(30-2)20-16-24/h3-20H,1-2H3/b28-27+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCRDTOTGDVNJD-BYYHNAKLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OC)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)OC)/C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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